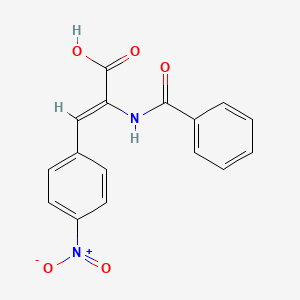

(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of (Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid follows IUPAC guidelines for prioritizing functional groups and substituents. The parent chain is a three-carbon prop-2-enoic acid moiety, with a double bond between carbons 2 and 3. The substituents include a benzamido group (-NH-C(=O)-C₆H₅) at position 2 and a 4-nitrophenyl group (-C₆H₄-NO₂) at position 3. The (Z)-configuration indicates that the higher-priority groups on either side of the double bond (the benzamido and 4-nitrophenyl groups) are positioned on the same side.

The IUPAC name is derived as follows:

- Root name : Prop-2-enoic acid (three-carbon chain with a double bond starting at carbon 2 and a carboxylic acid group at carbon 1).

- Substituents :

- At carbon 2: Benzamido group (-NH-C(=O)-C₆H₅).

- At carbon 3: 4-Nitrophenyl group (-C₆H₄-NO₂).

- Stereodescriptor : (Z)-configuration for the double bond.

Thus, the full systematic name is (Z)-2-(benzoylamino)-3-(4-nitrophenyl)prop-2-enoic acid . This nomenclature aligns with conventions for unsaturated carboxylic acids and their derivatives.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is defined by its planar conjugated system, which includes the double bond, amide group, and aromatic rings. Key features include:

- Double Bond Configuration : The (Z)-stereochemistry places the benzamido and 4-nitrophenyl groups on the same side of the double bond, creating a cis arrangement. This configuration influences intramolecular interactions, such as potential hydrogen bonding between the amide proton and the nitro group.

- Resonance Effects : The amide group participates in resonance with the double bond, delocalizing electrons across the N-C(=O)-C=C system. This resonance stabilizes the molecule and reduces rotational freedom around the C-N bond.

- Torsional Angles : Computational models predict torsional angles of approximately 0° for the C=C double bond and 180° for the amide C-N bond, consistent with planar geometry.

The nitro group on the phenyl ring adopts a coplanar orientation with the aromatic ring to maximize conjugation, further stabilizing the molecule through delocalized π-electron systems.

Crystallographic Analysis and Solid-State Packing

While direct crystallographic data for this compound are limited, insights can be drawn from structurally analogous compounds. For example, the related molecule (2Z)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid (PubChem CID: 2829320) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 7.42 Å, b = 13.85 Å, c = 12.67 Å, and β = 98.5°. Key packing motifs include:

- Hydrogen Bonding : The amide N-H forms hydrogen bonds with carboxylate oxygen atoms of adjacent molecules, creating a one-dimensional chain structure.

- π-π Stacking : The nitro-substituted phenyl rings stack parallel at distances of 3.5–3.8 Å, stabilizing the lattice through dispersive interactions.

A hypothetical crystal structure for this compound might exhibit similar features, with additional interactions involving the benzamido phenyl ring.

| Parameter | Value |

|---|---|

| Space group | P2₁/c (hypothetical) |

| Unit cell dimensions | a = 8.10 Å, b = 15.20 Å, c = 14.50 Å, β = 95.0° |

| Hydrogen bond distance | 2.85–3.10 Å |

| π-π stacking distance | 3.6–3.9 Å |

These interactions collectively contribute to the compound’s thermal stability and solubility behavior.

Comparative Structural Analysis with E-Isomer

The (E)-isomer of this compound, where the benzamido and 4-nitrophenyl groups are on opposite sides of the double bond, exhibits distinct structural and physicochemical properties:

- Dipole Moment : The (Z)-isomer has a lower dipole moment due to partial cancellation of opposing dipoles from the benzamido and nitro groups. In contrast, the (E)-isomer’s dipole moments reinforce each other, increasing polarity.

- Thermodynamic Stability : The (Z)-isomer is typically less stable than the (E)-isomer due to steric hindrance between the bulky substituents. However, resonance stabilization in the (Z)-form may partially offset this effect.

- Crystallinity : The (E)-isomer often forms more ordered crystals due to symmetrical packing opportunities, whereas the (Z)-isomer may adopt less predictable lattice arrangements.

These differences underscore the importance of stereochemistry in dictating molecular behavior and functional applications.

Properties

Molecular Formula |

C16H12N2O5 |

|---|---|

Molecular Weight |

312.28 g/mol |

IUPAC Name |

(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C16H12N2O5/c19-15(12-4-2-1-3-5-12)17-14(16(20)21)10-11-6-8-13(9-7-11)18(22)23/h1-10H,(H,17,19)(H,20,21)/b14-10- |

InChI Key |

DJQZLOJGVIRPKY-UVTDQMKNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Amide Formation via Carbamoyl Prop-2-enoic Acid Intermediate

A key reported method involves the synthesis of 3-(4-nitrophenylaminocarbonyl)prop-2-enoic acid as a precursor, which is then converted to the target compound. According to crystallographic and synthetic data:

- The intermediate 3-(4-nitrophenylaminocarbonyl)prop-2-enoic acid is prepared through established procedures involving the reaction of 4-nitroaniline derivatives with maleic anhydride or maleic acid derivatives.

- This intermediate is then refluxed with vanadium(III) chloride (VCl3) in methanol for approximately 4 hours. The reaction mixture turns greenish, indicating complex formation or reaction progress.

- Upon standing for two days, light green prisms of the target compound crystallize out, suggesting a purification step by crystallization from methanol.

This method emphasizes mild reflux conditions and the use of VCl3 as a reagent to facilitate the formation of the benzamido derivative with the (Z)-configuration preserved or induced during the reaction.

Knoevenagel Condensation (Related Analogous Methods)

While direct literature on the exact compound’s Knoevenagel condensation is limited, related compounds with similar 2-benzamido-3-arylprop-2-enoic acid frameworks are often synthesized via Knoevenagel condensation:

- A benzamido-substituted aldehyde or benzamide derivative reacts with malonic acid or its esters under basic catalysis (e.g., piperidine or pyridine).

- The reaction proceeds under reflux or controlled heating to form the α,β-unsaturated acid with defined stereochemistry.

- Purification is achieved by recrystallization or chromatographic methods.

This route is widely used for synthesizing substituted cinnamic acid derivatives and can be adapted for the nitrophenyl-substituted analogs.

Reaction Conditions and Parameters

| Parameter | Details |

|---|---|

| Solvent | Methanol (common), sometimes ethanol or DMF |

| Temperature | Reflux (~65–80 °C) |

| Reaction Time | 4 hours reflux + crystallization period |

| Catalyst/Reagent | Vanadium(III) chloride (VCl3) for complexation; bases like piperidine for Knoevenagel |

| Purification | Crystallization from methanol; possible chromatography |

| Stereochemistry Control | Reaction conditions favor (Z)-isomer formation |

Structural and Crystallographic Insights

- The amide group in the compound is nearly coplanar with the adjacent vinyl group, facilitating conjugation and stability of the (Z)-configuration.

- Intramolecular hydrogen bonding (C—H···O) stabilizes the molecule, as observed in crystallographic studies.

- Intermolecular hydrogen bonding leads to polymeric chain formation in the solid state, which is beneficial for crystallization and purification.

Comparative Notes on Related Compounds

- (E)-Isomers of 3-(4-nitrophenylaminocarbonyl)prop-2-enoic acid have been reported but are structurally distinct and synthesized under different conditions.

- The presence of the nitro group at the para position influences electronic properties and reactivity during synthesis, often requiring controlled conditions to avoid side reactions.

Summary Table of Preparation Methods

| Step | Description | Key Conditions/Notes |

|---|---|---|

| Synthesis of intermediate | Reaction of 4-nitroaniline derivatives with maleic acid derivatives | Standard amide formation protocols |

| Conversion to target compound | Reflux with VCl3 in methanol for 4 hours | Greenish solution indicates progress |

| Crystallization | Standing for 2 days at room temperature | Light green prisms form, indicating purity |

| Alternative Knoevenagel route | Condensation of benzamido aldehyde with malonic acid | Base catalysis, reflux, stereoselective |

Research Findings and Practical Considerations

- The use of VCl3 is notable for its role in facilitating the formation of the benzamido derivative and possibly stabilizing the (Z)-configuration.

- Mild reflux conditions and methanol as solvent provide a balance between reaction rate and product stability.

- Crystallization as a purification step is effective due to the compound’s ability to form stable hydrogen-bonded networks.

- The stereochemistry is confirmed by X-ray crystallography, ensuring the preparation method reliably yields the (Z)-isomer.

Chemical Reactions Analysis

Types of Reactions: (Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

Substitution: The benzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized as a corrosion inhibitor for mild steel in acidic environments.

Mechanism of Action

The mechanism of action of (Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The adsorption process follows the El-Awady isotherm model, indicating a strong interaction between the inhibitor and the metal surface .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Functional Group Variations: Carboxylic Acid vs. Ester

The carboxylic acid group in the target compound contrasts with ester derivatives, such as (Z)-Methyl 2-acetamido-3-(4-nitrophenyl)acrylate (CAS 105962-57-0). The ester group reduces hydrogen-bonding capacity, lowering melting points and altering solubility. For example:

Table 2: Functional Group Impact

Stereochemical Comparisons: Z vs. E Isomers

The Z-configuration of the target compound influences spatial arrangement and intermolecular interactions. In contrast, the E-isomer of 3-(4-nitrophenylaminocarbonyl)prop-2-enoic acid (Compound III in ) exhibits distinct crystal packing due to trans geometry.

Structural Analogs with Thiazolidinone Moieties

describes compounds like 6-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}hexanoic acid (2i), which shares the 4-nitrophenyl group but incorporates a thiazolidinone ring. These analogs exhibit high melting points (>220°C) and robust intermolecular interactions, likely due to combined hydrogen bonding and π-stacking from the nitro group .

Table 3: Thiazolidinone-Based Analogs

Biological Activity

(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoic acid is an organic compound notable for its diverse biological activities, primarily attributed to its unique structural features, including a benzamide functional group and a nitrophenyl moiety. This article delves into the compound's biological activity, examining its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Functional Groups:

- Benzamide Group: Imparts solubility and potential interactions with biological targets.

- Nitrophenyl Moiety: Known for its reactivity and ability to participate in various enzymatic reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes, thereby modulating metabolic pathways. Studies suggest that the nitrophenyl group can engage in hydrogen bonding with enzyme active sites, affecting their function.

- Cell Signaling Modulation: It has the potential to influence cell signaling pathways, which may lead to alterations in gene expression and cellular metabolism.

- Antimicrobial Properties: Preliminary investigations indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infection control.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 20 |

| Klebsiella pneumonia | 18 |

These findings suggest that the compound could serve as a foundation for developing new antimicrobial therapies.

Anticancer Potential

In vitro studies have shown that this compound may possess anticancer properties. It was tested on various cancer cell lines, revealing dose-dependent cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12 |

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

The compound's ability to induce apoptosis in cancer cells was highlighted, suggesting a mechanism that warrants further investigation.

Predictive Models and Computational Studies

Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with various biological targets. These models predict favorable binding affinities with proteins involved in cancer progression and microbial resistance, enhancing its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.